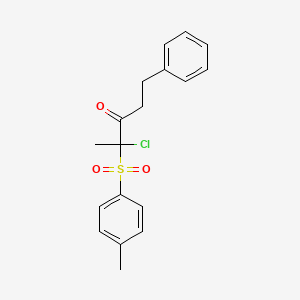
Octatriaconta-16,23-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Octatriaconta-16,23-dien-3-one involves the extraction and purification of lipids from algae species such as Emiliania huxleyi . The extraction process typically involves solvent extraction followed by chromatographic techniques to isolate the desired alkenone. Industrial production methods may involve large-scale cultivation of algae and subsequent extraction and purification processes .
Chemical Reactions Analysis
Octatriaconta-16,23-dien-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
Octatriaconta-16,23-dien-3-one has several scientific research applications:
Paleoclimatology: This compound is used as a biomarker in paleoclimatic studies to reconstruct past sea surface temperatures and climatic conditions.
Organic Geochemistry: It serves as an indicator of organic matter sources and diagenetic processes in marine sediments.
Environmental Science: The compound is used to study the transport and fate of organic molecules in marine environments.
Mechanism of Action
The mechanism of action of Octatriaconta-16,23-dien-3-one involves its role as a biomarker in environmental studies. It is incorporated into the lipid membranes of certain algae species and is subsequently deposited in marine sediments. The distribution and concentration of this compound in sediments provide insights into past environmental conditions and biogeochemical processes .
Comparison with Similar Compounds
Octatriaconta-16,23-dien-3-one is similar to other long-chain alkenones such as:
- Heptatriaconta-15,22-dien-2-one
- Nonatriaconta-17,24-dien-4-one
- Hexatriaconta-14,21-dien-3-one
These compounds share similar chemical structures and are also used as biomarkers in paleoclimatic and geochemical studies. this compound is unique due to its specific chain length and double bond positions, which can provide distinct information about environmental conditions .
Properties
CAS No. |
132139-53-8 |
|---|---|
Molecular Formula |
C38H72O |
Molecular Weight |
545.0 g/mol |
IUPAC Name |
octatriaconta-16,23-dien-3-one |
InChI |
InChI=1S/C38H72O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38(39)4-2/h17-18,24-25H,3-16,19-23,26-37H2,1-2H3 |
InChI Key |
LSJKYNABDLNZPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC=CCCCCCC=CCCCCCCCCCCCCC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


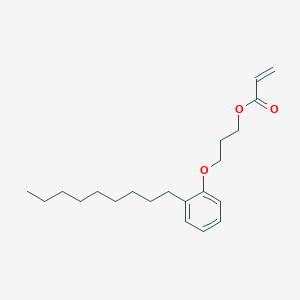
![Benzene, 1,3-bis[1-methyl-1-[4-(4-nitrophenoxy)phenyl]ethyl]-](/img/structure/B14268431.png)




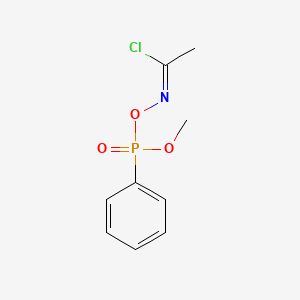
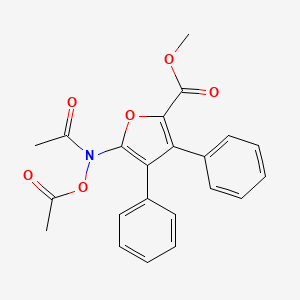
![3-[(2-{4-[(E)-(6-Chloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]propanenitrile](/img/structure/B14268476.png)

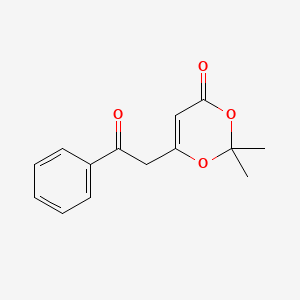
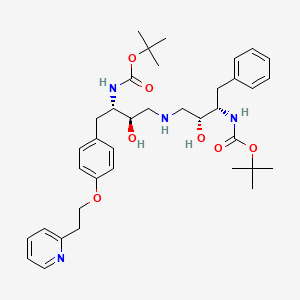
![4-[(Dimethylamino)methyl]-3-hydroxypyridin-2(1H)-one](/img/structure/B14268501.png)
